4-(1H-pyrazol-1-ylmethyl)benzoic acid is an organic compound belonging to the class of carboxylic acids. While not naturally occurring, it serves as a key building block in the synthesis of various biologically active compounds, including potential pharmaceuticals and metal-organic frameworks (MOFs). Its significance lies in its ability to act as a ligand in coordination chemistry, facilitating the formation of diverse metal complexes with intriguing structural properties and potential applications in areas like catalysis and material science. [, , , , , ]
Pyrazole derivatives have been synthesized and evaluated for their potential as pharmaceutical agents. For example, certain pyrazole compounds have shown potent activity as angiotensin II receptor antagonists, which could be beneficial in the treatment of hypertension1. Other derivatives have been reported to possess antibacterial, antifungal, and anticoagulant activities2. Additionally, some pyrazole compounds have demonstrated significant antibacterial and antitubercular activities, suggesting their potential use in treating bacterial infections and tuberculosis5. Furthermore, pyrazole derivatives have been evaluated for their anticancer properties, with some showing promising activity against various cancer cell lines6.
The anti-inflammatory properties of pyrazole derivatives have also been explored. A series of novel pyrazole sulfonamides synthesized from celecoxib, a well-known anti-inflammatory drug, exhibited significant in vivo anti-inflammatory activity with minimal or no ulcerogenic effects7. This suggests that pyrazole derivatives could be developed as safer alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
The antioxidant potential of pyrazole derivatives has been investigated, with some compounds displaying excellent radical scavenging activity4. These findings indicate that pyrazole derivatives could be used as antioxidants, which may help in preventing oxidative stress-related diseases.
The synthesis of pyrazole derivatives has been a subject of interest due to their pharmacological significance. Novel synthetic pathways have been developed to create various pyrazole derivatives, including those with antimicrobial activities3. Additionally, the synthesis of pyrazole derivatives has been optimized to produce compounds with desired properties rapidly and efficiently2.
4-(1H-pyrazol-1-ylmethyl)benzoic acid is an organic compound characterized by its unique pyrazole and benzoic acid moieties. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of new antimicrobial and anticancer agents. The chemical structure consists of a benzoic acid group attached to a pyrazole ring through a methylene bridge.
The compound is commercially available, with suppliers such as Thermo Scientific offering it with a minimum purity of 97% . The compound's chemical identifiers include the CAS number 160388-53-4 and the molecular formula C11H10N2O2, indicating it has a molecular weight of approximately 202.213 g/mol .
4-(1H-pyrazol-1-ylmethyl)benzoic acid falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structure. It is classified as an aromatic carboxylic acid due to the presence of the benzoic acid functional group.
The synthesis of 4-(1H-pyrazol-1-ylmethyl)benzoic acid generally involves the reaction of pyrazole derivatives with benzaldehyde or related compounds. One common method includes the use of sodium acetate as a catalyst in an ethanol solvent, facilitating the formation of the desired compound through a condensation reaction .
The synthetic route typically involves:
The molecular structure of 4-(1H-pyrazol-1-ylmethyl)benzoic acid features:
Key structural data includes:
4-(1H-pyrazol-1-ylmethyl)benzoic acid can participate in various chemical reactions, including:
The reactivity of this compound can be attributed to:
The mechanism by which 4-(1H-pyrazol-1-ylmethyl)benzoic acid exerts its biological effects is not fully elucidated but may involve:
In vitro studies have indicated significant bioactivity, such as an IC50 value of 0.51 µM against protein tyrosine phosphatase 1B, suggesting a strong inhibitory effect on this enzyme .
4-(1H-pyrazol-1-ylmethyl)benzoic acid typically appears as a white to off-white crystalline solid. Its solubility profile indicates moderate solubility in polar solvents like ethanol and water.
Key chemical properties include:
The primary applications of 4-(1H-pyrazol-1-ylmethyl)benzoic acid include:
Research continues into its biological activities and possible therapeutic applications, particularly in combating antibiotic-resistant infections and cancer treatment strategies .
The pyrazole ring system—a five-membered heterocycle featuring two adjacent nitrogen atoms—confers unique electronic and steric properties essential for drug-receptor interactions. Its aromatic character arises from six π-electrons delocalized across the ring, while the presence of both pyrrole-like (N1, electron-deficient) and pyridine-like (N2, basic) nitrogen atoms enables diverse binding modes. This allows pyrazole derivatives to participate in hydrogen bonding, dipole-dipole interactions, and π-stacking, facilitating target engagement with biological macromolecules [9].
Pharmacologically, pyrazole-containing compounds exhibit broad-spectrum bioactivities, including antimicrobial, anticancer, and anti-inflammatory effects. For example, derivatives bearing trifluoromethylphenyl groups demonstrate potent activity against Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci, with minimum inhibitory concentrations (MICs) as low as 2 μg/mL. The trifluoromethyl group enhances membrane permeability and metabolic stability, contributing to efficacy against drug-resistant strains [1]. Additionally, pyrazole-based inhibitors disrupt bacterial biofilm formation—a key virulence factor—by impeding extracellular matrix synthesis. Compounds such as 4-[4-(anilinomethyl)-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-1-yl]benzoic acid reduce biofilm viability by 85% at sub-MIC concentrations, hindering microbial persistence [1].
Table 1: Pharmacological Activities of Pyrazole Derivatives
Pyrazole Substituent | Biological Activity | Potency (MIC/IC₅₀) | Target Pathogens/Cells |
---|---|---|---|
4-(Trifluoromethyl)phenyl | Anti-MRSA | 2–4 μg/mL | Staphylococcus aureus |
Aminoguanidine | Efflux pump inhibition | 12.5 μg/mL | Escherichia coli |
Biphenylthiazole | Biofilm disruption | 85% inhibition at 0.5×MIC | Enterococcus faecium |
Nitrothiophene | Antifungal (ergosterol biosynthesis) | 5.1 μg/mL | Aspergillus niger |
Benzoic acid serves as a versatile pharmacophore in drug design due to its carboxylic acid functionality, which enhances water solubility and promotes target binding through ionic or hydrogen-bond interactions. When conjugated to heterocycles like pyrazole, it forms bioisosteres that optimize pharmacokinetic profiles while retaining bioactivity. The acid group deprotonates at physiological pH (pKa ≈ 4.7), enabling salt formation for improved formulation and bioavailability [6].
In 4-(1H-pyrazol-1-ylmethyl)benzoic acid, the methylene bridge (–CH₂–) between the pyrazole and benzoic acid groups provides conformational flexibility, allowing the molecule to adopt optimal binding poses. This spacer mitigates steric constraints, facilitating interactions with hydrophobic enzyme pockets. Nuclear magnetic resonance (NMR) studies confirm rotational freedom around the methylene bond, enabling adaptable docking in active sites [6] [7]. Structure-activity relationship (SAR) analyses reveal that para-substitution on the benzoic acid ring maximizes antibacterial and antitumor effects. For instance, copper(II) complexes incorporating 4-{[3-(pyridin-2-yl)-1H-pyrazol-1-yl]methyl}benzoic acid ligands inhibit protein tyrosine phosphatase 1B (PTP1B) with IC₅₀ values of 0.51 μM, driven by carboxylate coordination to the metal center and π-π stacking with aromatic residues [10].
Table 2: Impact of Benzoic Acid Modifications on Bioactivity
Derivative Structure | Modification Site | Biological Effect | Key Interactions |
---|---|---|---|
4-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid | C4 of pyrazole | Enhanced bacterial uptake | H-bonding with membrane transporters |
4-[(4-Formyl-3-methyl-1H-pyrazol-1-yl)methyl]benzoic acid | C3/C4 of pyrazole | Anticancer activity (MCF7 cells) | Schiff base formation with cellular targets |
Cu(II)-pyrazole-benzoate complex | Carboxylate metal ligation | PTP1B inhibition (IC₅₀ = 0.51 μM) | Metal coordination, hydrophobic binding |
The synthesis of pyrazole-benzoic acid hybrids originated from early 20th-century efforts to derivatize antipyrine (Knorr’s foundational pyrazolone, 1883). Initial routes relied on condensation of hydrazines with β-keto esters, but yielded low efficiencies for N-alkylated pyrazoles. The 1980s saw improved methods using phase-transfer catalysis, enabling N-alkylation of pyrazole with methyl 4-(bromomethyl)benzoate, followed by ester hydrolysis to afford 4-(1H-pyrazol-1-ylmethyl)benzoic acid in 60–70% yields [4] [6].
Modern techniques revolutionized synthesis:
Applications evolved from antimicrobials to targeted therapies. For example, pyrazole-benzoic acid ligands in copper(II) complexes suppress breast cancer (MCF7) cell proliferation (IC₅₀ = 6.3 μM) by inhibiting PTP1B, a key regulator of insulin signaling and tumor growth [10]. Additionally, derivatives like 4-[3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-1-yl]methyl)benzoic acid entered preclinical studies for biofilm-associated infections, demonstrating in vivo efficacy in catheter models [1].
Figure: Evolution of Synthetic Routes for 4-(1H-Pyrazol-1-ylmethyl)benzoic Acid Derivatives
1980s: Conventional Alkylation Pyrazole + Methyl 4-(bromomethyl)benzoate → [K₂CO₃, DMF, 12 h] → Ester intermediate → [NaOH, H₂O] → Acid (60–70%) 2020s: Advanced Methods a) Microwave: Hydrazine + β-ketoester → [MW, 400 W, 5–8 min] → Pyrazole-benzoate (85–95%) b) Mechanochemical: Solid-phase grinding → Solvent-free, 20 min, 90% yield
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7